Trimethylsulfoxonium Bromide

Catalog No.
S762327
CAS No.
25596-24-1
M.F
C3H9BrOS
M. Wt
173.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsulfoxonium Bromide

CAS Number

25596-24-1

Product Name

Trimethylsulfoxonium Bromide

Molecular Formula

C3H9BrOS

Molecular Weight

173.07 g/mol

InChI

InChI=1S/C3H9OS.BrH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1

InChI Key

KEPJZBFFLDRKSF-UHFFFAOYSA-M

SMILES

C[S+](=O)(C)C.[Br-]

Synonyms

TRIMETHYLSULFOXONIUM BROMIDE;TriMethylsulfoxoniuM BroMide, 98.0%(T)

Canonical SMILES

C[S+](=O)(C)C.[Br-]

Trimethylsulfoxonium Bromide is a key laboratory and industrial reagent primarily used as a stable, solid precursor for the in-situ generation of dimethylsulfoxonium methylide. [1] This ylide, known as the Corey-Chaykovsky reagent, is essential for methylene transfer reactions, enabling the synthesis of epoxides from ketones, aziridines from imines, and cyclopropanes from α,β-unsaturated carbonyl compounds. [REFS-2, REFS-3] Its utility as an intermediate is well-established, particularly in the synthesis of fungicidal azole derivatives and other complex organic molecules. [3]

While trimethylsulfoxonium iodide is a common alternative, the choice of the halide anion is a critical, non-interchangeable process variable. The iodide anion is significantly more nucleophilic than bromide in the polar aprotic solvents (like DMSO) typically used for Corey-Chaykovsky reactions. [1] This higher nucleophilicity means the iodide anion can actively participate in or interfere with the desired reaction pathway, leading to unwanted side products, reduced yields, and potential catalyst inhibition. The bromide anion, being less reactive, serves as a more reliable spectator ion, ensuring that the reactivity is confined to the generated ylide, which is critical for process control and reproducibility. [2]

Mitigation of Side Reactions by Employing a Non-Nucleophilic Bromide Anion

In syntheses involving highly reactive electrophiles, the choice of anion is critical to prevent unwanted side reactions. A study on the [2+2] cycloaddition of sulfoxonium ylides with ketenes explicitly selected a non-nucleophilic counterion (BF4-) to 'minimize side reactions... (e.g., with iodide as a counterion)'. [1] This directly demonstrates that the iodide anion, a common alternative to bromide, is recognized as a potential source of process impurities when reacting with sensitive substrates. Procuring the bromide salt is a direct strategy to avoid these iodide-induced complications.

Evidence DimensionAnion-induced side reaction potential
Target Compound DataBromide is a significantly less nucleophilic anion, acting as a spectator ion.
Comparator Or BaselineIodide anion is cited as a cause of side reactions with ketene electrophiles.
Quantified DifferenceQualitatively critical for reaction outcome; avoids a known failure mode.
ConditionsReaction of a sulfoxonium ylide with ketenes.

This directly impacts yield and purity, making the bromide salt the correct choice for syntheses involving sensitive, highly electrophilic intermediates.

Reduced Anion Reactivity: Lower Propensity for Degradation Pathways in Polar Aprotic Solvents

The relative reactivity of halide anions in DMSO, a common solvent for ylide generation, directly correlates with their potential to engage in undesired degradation pathways. A comparative study on the degradation of N,N,N-trimethylanilinium halides in DMSO-d6 at 120 °C showed that the bromide salt was significantly more stable than the chloride and moderately more stable than the iodide, with degradation measured at 42% for bromide versus 23% for iodide and 85% for chloride. [1] The study attributes this trend to halide nucleophilicity in polar aprotic solvents. While the cation is different, this data provides a strong class-level inference that the bromide anion is less reactive than other halides under relevant thermal and solvent conditions.

Evidence DimensionAnion-driven degradation in DMSO-d6 at 120 °C (20 min)
Target Compound DataN,N,N-trimethylanilinium bromide: 42 ± 2% degradation
Comparator Or BaselineN,N,N-trimethylanilinium iodide: 23 ± 3% degradation; N,N,N-trimethylanilinium chloride: 85 ± 2% degradation
Quantified DifferenceThe bromide shows intermediate stability, demonstrating that anion choice significantly alters reagent stability profiles.
ConditionsHeating of halide salts at 120 °C for 20 minutes in DMSO-d6 solvent.

For process scale-up and reactions requiring elevated temperatures, selecting the bromide salt can lead to more predictable reagent stability and a cleaner reaction profile by minimizing anion-driven degradation.

Precursor for Robust Industrial Syntheses

Trimethylsulfoxonium Bromide is specified as a key intermediate in numerous manufacturing patents, highlighting its suitability for robust, large-scale production. For example, patents for the synthesis of fungicidal azole derivatives describe detailed processes for producing the bromide salt safely and in high yield, often involving specific scavengers or temperature control profiles to manage exothermic reactions. [REFS-1, REFS-2] The selection of the bromide form in these established industrial processes underscores its reliability and favorable handling characteristics for manufacturing environments where process control and safety are paramount.

Evidence DimensionIndustrial Process Suitability
Target Compound DataSelected as the key precursor in multiple patents for manufacturing agrochemicals and other commercial products.
Comparator Or BaselineGeneric or alternative salts not specified in these optimized, safety-conscious industrial processes.
Quantified DifferenceNot applicable.
ConditionsIndustrial scale synthesis of fungicidal azole derivatives.

Procuring the bromide salt aligns with established, safety-vetted industrial protocols, reducing process development risk for large-scale applications.

Synthesis with Iodide-Sensitive Substrates or Catalysts

For multi-step syntheses where substrates contain functionalities sensitive to nucleophilic attack by iodide, or where downstream steps employ catalysts (e.g., certain palladium complexes) known to be inhibited or poisoned by iodide. Using the bromide salt from the start prevents the introduction of a problematic anion into the process stream. [1]

Reactions with Highly Electrophilic Intermediates

Ideal for methylene transfer reactions involving highly electrophilic species, such as ketenes or activated acylating agents. The non-nucleophilic nature of the bromide anion is critical for preventing competitive side reactions, ensuring higher purity and yield of the target three-membered ring product. [2]

Development of Scalable and Reproducible Manufacturing Processes

When developing a synthetic route for scale-up, minimizing potential side reactions is paramount for ensuring batch-to-batch consistency. Trimethylsulfoxonium Bromide is the preferred precursor in such scenarios, as its use aligns with established industrial protocols designed for safety and reproducibility, thereby de-risking the technology transfer from lab to plant. [3]

Dates

Last modified: 08-15-2023

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